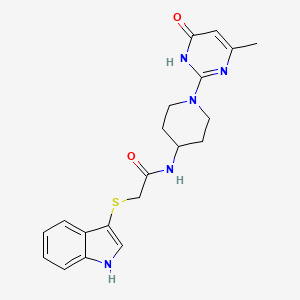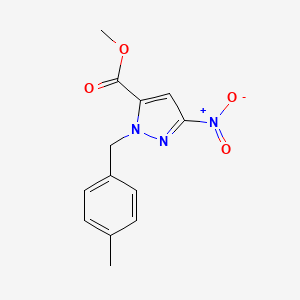
(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a chlorinated thiophene ring and a phenylsulfonyl-substituted pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the chlorination of thiophene followed by the introduction of the pyrrolidin-1-yl group through nucleophilic substitution. The phenylsulfonyl group is then introduced via sulfonylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and functional materials.
Mécanisme D'action
The mechanism of action of (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone include other thiophene derivatives and pyrrolidine-based molecules. Examples include:
- (5-Bromothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- (5-Methylthiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a chlorinated thiophene ring and a phenylsulfonyl-substituted pyrrolidine moiety provides distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c16-14-7-6-13(21-14)15(18)17-9-8-12(10-17)22(19,20)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJGVLYFORFKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2482067.png)


![4-(4-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2482071.png)
![methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate](/img/structure/B2482072.png)
![N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2482073.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2482076.png)
![1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea](/img/structure/B2482077.png)

![6-(4-chlorophenyl)-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482080.png)
![2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2482085.png)
